![molecular formula C12H14FN3 B11733273 N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine CAS No. 1006952-33-5](/img/structure/B11733273.png)
N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Fluorphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amin ist eine organische Verbindung, die zur Klasse der Pyrazol-Derivate gehört. Pyrazole sind fünfringige heterocyclische Verbindungen, die zwei Stickstoffatome in benachbarten Positionen enthalten.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(3-Fluorphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amin beinhaltet typischerweise die Reaktion von 3-Fluorbenzylchlorid mit 1,5-Dimethyl-1H-pyrazol-3-amin unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt. Das Gemisch wird erhitzt, um die nucleophile Substitutionsreaktion zu ermöglichen, die zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess würde auf höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Umkristallisation oder Chromatographie kann ebenfalls zur Steigerung der Effizienz des Produktionsprozesses eingesetzt werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 3-fluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(3-Fluorphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) zu entsprechenden Oxidationsprodukten oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.
Substitution: Die Fluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Substituenten ersetzt werden kann, indem Reagenzien wie Halogene oder Nitrierungsmittel verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurer oder basischer Umgebung, H2O2 in Gegenwart eines Katalysators.
Reduktion: LiAlH4 in trockenem Ether, NaBH4 in Methanol oder Ethanol.
Substitution: Halogene (Cl2, Br2) in Gegenwart eines Lewis-Säure-Katalysators, Nitrierungsmittel (HNO3/H2SO4).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von entsprechenden Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N-[(3-Fluorphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet, einschließlich Pharmazeutika und Agrochemikalien.
Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten untersucht, wie antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Wird wegen seines Potenzials als therapeutisches Mittel zur Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(3-Fluorphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Fluorphenylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren verstärken, was zu einer Modulation ihrer Aktivität führt. Der Pyrazolring kann ebenfalls an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was die biologischen Wirkungen der Verbindung weiter beeinflusst.
Wissenschaftliche Forschungsanwendungen
N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Brom-N-(3-fluorphenyl)benzolsulfonamid: Ein weiteres Fluorphenylderivat mit unterschiedlichen funktionellen Gruppen.
5-(4-Fluorphenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol: Ein fluoriertes Pyrazol mit unterschiedlichen strukturellen Merkmalen.
Einzigartigkeit
N-[(3-Fluorphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amin ist einzigartig aufgrund seiner spezifischen Kombination aus einer Fluorphenylgruppe und einem Dimethylpyrazolring. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
CAS-Nummer |
1006952-33-5 |
|---|---|
Molekularformel |
C12H14FN3 |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
N-[(3-fluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-6-12(15-16(9)2)14-8-10-4-3-5-11(13)7-10/h3-7H,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
POMWOUSERCPJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C)NCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


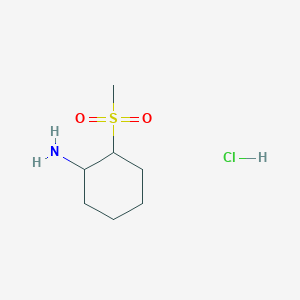
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733205.png)
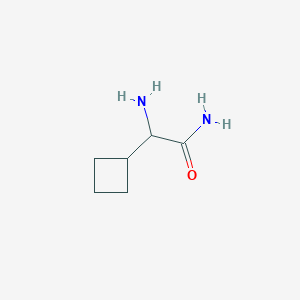
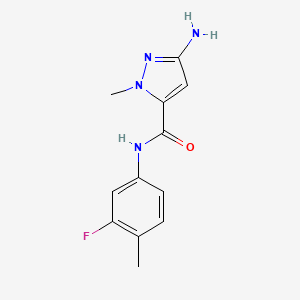
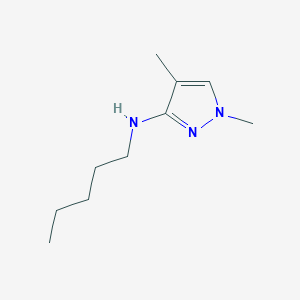
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733236.png)
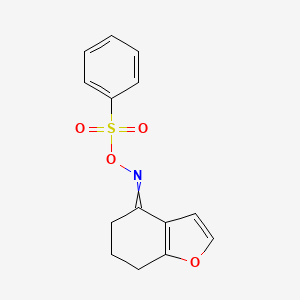
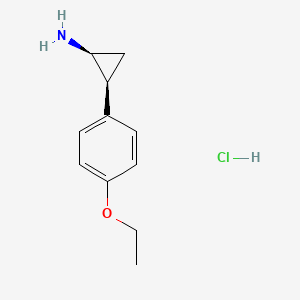
![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)
![4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11733258.png)


![ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733288.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733289.png)
